Zaragozic acid A trisodium salt
Vue d'ensemble
Description
Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .
Molecular Structure Analysis
The molecular structure of Zaragozic acid A trisodium salt is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .Chemical Reactions Analysis
The chemical reactions involving Zaragozic acid A trisodium salt are not explicitly detailed in the search results .Physical And Chemical Properties Analysis
Zaragozic acid A trisodium salt is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .Applications De Recherche Scientifique
Wound Healing Research
Zaragozic acid A trisodium salt has been used in wound healing research. It was used as a component of serum-free medium for human embryonic kidney cells in a wound scratch assay to test its effect on wound healing .
2. Inhibition of Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1) This compound has been used as a farnesyl-diphosphate farnesyltransferase 1 (FDFT1) or squalene synthase inhibitor in stromal cells . FDFT1 is an enzyme involved in the synthesis of sterols, and its inhibition can have significant effects on cellular processes.
Cholesterol Synthesis Inhibition
Zaragozic acid A trisodium salt has been used as a cholesterol synthesis inhibitor in T cells . By inhibiting the synthesis of cholesterol, it can affect the function and behavior of these cells.
Squalene Synthase Inhibition
Zaragozic acid A trisodium salt is a potent inhibitor, in vivo and in vitro, of mammalian, fungal and Saccharomyces cervisiae squalene synthase . Squalene synthase is the first committed enzyme in sterol synthesis, catalyzing the reductive condensation of farnesyl pyrophosphate to form squalene.
Lowering Plasma Cholesterol Levels
As a squalene synthase inhibitor, zaragozic acid produces lower plasma cholesterol levels in primates . This makes it a potential candidate for research in cardiovascular health and diseases.
6. Increasing Hepatic LDL Receptor mRNA Levels Treatment of rats with zaragozic acid A caused an increase in hepatic low density lipoprotein (LDL) receptor mRNA levels . This could have implications for the regulation of cholesterol levels in the body.
Mécanisme D'action
Target of Action
Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .
Mode of Action
Zaragozic Acid A Trisodium Salt acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .
Biochemical Pathways
The core biosynthetic route of Zaragozic Acid A Trisodium Salt is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .
Pharmacokinetics
It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .
Result of Action
As an inhibitor of squalene synthesis, Zaragozic Acid A Trisodium Salt is responsible for lower plasma cholesterol levels in primates . Treatment of rats with Zaragozic Acid A Trisodium Salt caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQORTLVGZYJMB-BDIFPLNKSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43Na3O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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